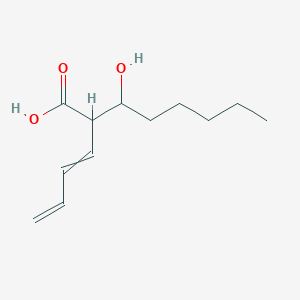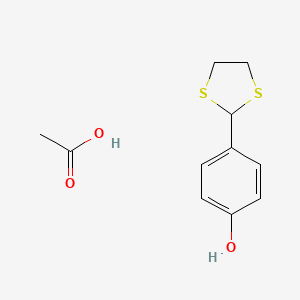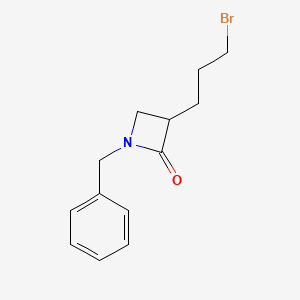(prop-2-en-1-yl)silane CAS No. 145675-42-9](/img/structure/B12551378.png)
[3-(1-Ethoxyethoxy)propyl](dimethyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane: is a chemical compound with the molecular formula C12H26O2Si It is a silane derivative that features both ethoxy and propenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane typically involves the reaction of appropriate silane precursors with ethoxy and propenyl reagents. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces and interact with biological molecules makes it a candidate for developing medical devices and implants with improved performance and reduced risk of rejection.
Industry: In industrial applications, 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane is used in the production of coatings, adhesives, and sealants. Its unique properties contribute to the durability and effectiveness of these products.
Mécanisme D'action
The mechanism of action of 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various substrates. The ethoxy and propenyl groups facilitate interactions with different chemical environments, allowing the compound to act as a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
3-(1-Methoxyethoxy)propyl(prop-2-en-1-yl)silane: Similar structure but with a methoxy group instead of an ethoxy group.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)germane: Similar structure but with a germanium atom instead of silicon.
3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)stannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: The presence of both ethoxy and propenyl groups in 3-(1-Ethoxyethoxy)propyl(prop-2-en-1-yl)silane provides unique reactivity and versatility compared to its analogs. The silicon atom in the compound offers distinct chemical properties, such as stability and reactivity, which are different from those of germanium or tin analogs.
Propriétés
Numéro CAS |
145675-42-9 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
3-(1-ethoxyethoxy)propyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-6-10-15(4,5)11-8-9-14-12(3)13-7-2/h6,12H,1,7-11H2,2-5H3 |
Clé InChI |
UEFSSSMYCRQOLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCC[Si](C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


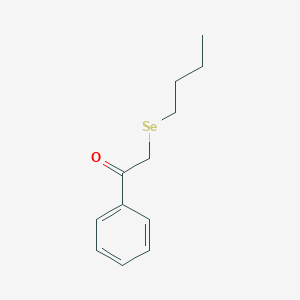
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
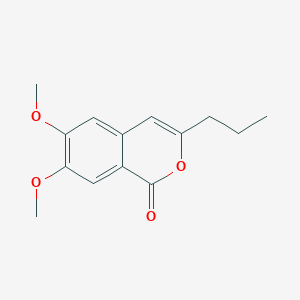
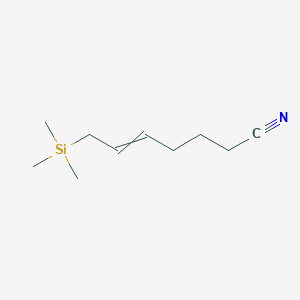

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
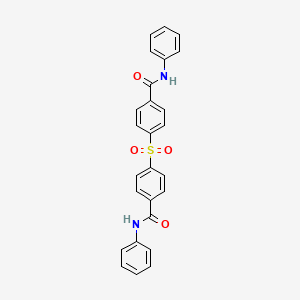
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
